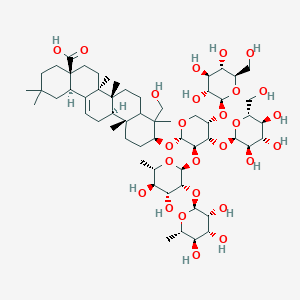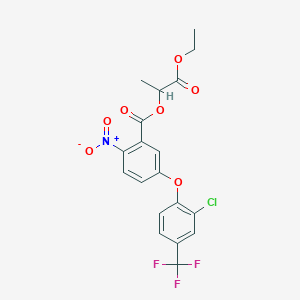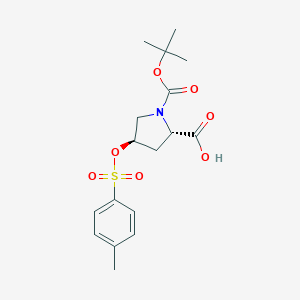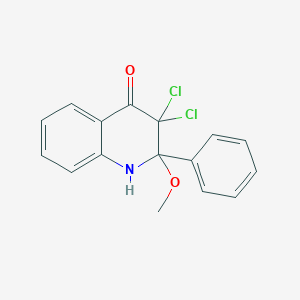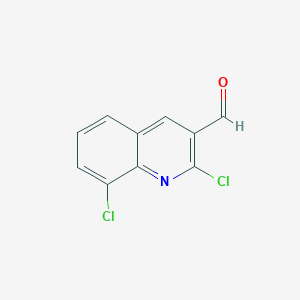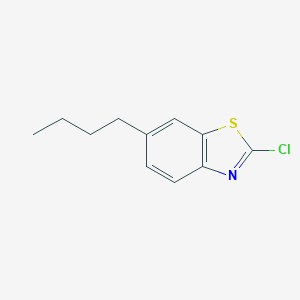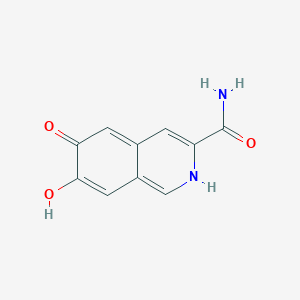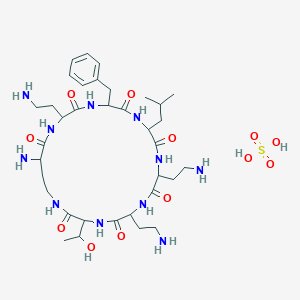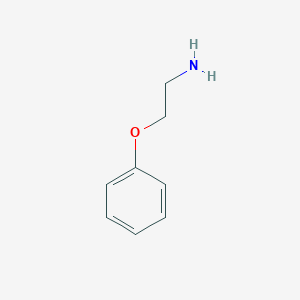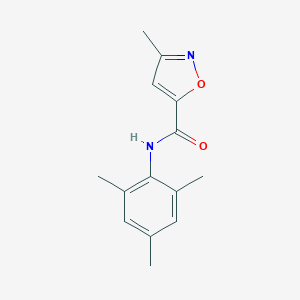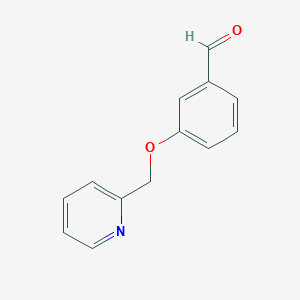
3-(Pyridin-2-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
3-(Pyridin-2-ylmethoxy)benzaldehyde is a chemical compound that can be inferred as a derivative of benzaldehyde with a methoxy group linked to a pyridine ring. This structure suggests potential reactivity typical of aldehydes and aromatic ethers, as well as the possibility of engaging in various chemical reactions due to the presence of the pyridine moiety, which can act as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of dihydroxybenzoic acid with chloromethyl pyridine, which could be analogous to the synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde if benzaldehyde and 2-chloromethyl pyridine were used instead . Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde through acetal reaction, nucleophilic reaction, and hydrolysis could provide insights into a potential synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde has been studied using various spectroscopic methods. For example, the structure of a derivative from 2-pyridinecarboxaldehyde was determined by FT-IR, NMR techniques, and confirmed by single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 3-(Pyridin-2-ylmethoxy)benzaldehyde, providing valuable information on bond angles, lengths, and chemical shifts.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with benzaldehyde has been the subject of research. An example is the proposed "ylide mechanism" for the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde . This suggests that 3-(Pyridin-2-ylmethoxy)benzaldehyde could potentially undergo similar reactions, possibly leading to the formation of ylides or other reaction intermediates. Moreover, the Lewis acid-catalyzed amination of 2-(3-pyrroline-1-yl)benzaldehydes indicates that the aldehyde group in such compounds is reactive and can participate in intramolecular hydride shift/isomerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-2-ylmethoxy)benzaldehyde can be deduced from related compounds. For instance, the study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provides insights into the physicochemical properties that could be expected from pyridine-containing benzaldehydes . These properties include solubility, melting point, and potential photophysical behavior when coordinated to metal centers.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Carbodesilylation Mechanism: A study discusses the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, suggesting a unique mechanism for this reaction (Effenberger, Krebs, & Willrett, 1992).
- Oxidative Cleavage of Styrenes: Research shows the use of a palladium complex of 8-(pyridin-2-ylmethoxy)quinolinone in catalyzing the oxidative cleavage of C=C bonds in styrenes, highlighting its catalytic activity (Jhong, Liu, Peng, & Liu, 2016).
- Synthesis of Pyridyl Derivatives: A study on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate provides insights into the chemical reactions involving similar pyridyl compounds (Wang, 2009).
Chemosensors and Biocompatibility
- pH-Sensitive Chemosensors: Compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde have been explored as fluorescent chemosensors for pH, useful in distinguishing between normal cells and cancer cells (Dhawa et al., 2020).
Coordination Chemistry and Polymerization
- Coordination Polymers: Research demonstrates the formation of coordination polymers and macrocycles from reactions between bis(2-pyridyl) ligands and silver ions, indicating the structural significance of compounds like 3-(Pyridin-2-ylmethoxy)benzaldehyde (Oh, Stern, & Mirkin, 2005).
- Electrochemical Polymerization: A study on the electrochemical polymerization of pyrrole containing TEMPO side chain suggests the potential for similar pyridyl compounds in electrochemical activities (Lu et al., 2014).
Molecular Dynamics and Optical Properties
- Configurational Dynamics: An investigation into a derivative from 2-pyridinecarboxaldehyde, which exhibits dynamic configurational changes, can provide insights into the behavior of similar compounds (Gordillo et al., 2016).
Safety And Hazards
The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
158257-82-0 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

